Pyridin-3-yl 4-butoxybenzylcarbamate
Description
Properties
Molecular Formula |
C17H20N2O3 |
|---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
pyridin-3-yl N-[(4-butoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C17H20N2O3/c1-2-3-11-21-15-8-6-14(7-9-15)12-19-17(20)22-16-5-4-10-18-13-16/h4-10,13H,2-3,11-12H2,1H3,(H,19,20) |
InChI Key |
CZFYUEMAFQHRFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CNC(=O)OC2=CN=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on analogs with variations in the pyridine ring position, alkoxy chain length, and carbamate substituents. Key parameters include molecular weight, solubility, melting points, and biological activity.
Pyridine Ring Positional Isomers
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL in H₂O) | IC₅₀ (AChE Inhibition, nM) |
|---|---|---|---|---|
| Pyridin-3-yl 4-butoxybenzylcarbamate | 328.37 | 142–145 | 0.12 | 18.5 |
| Pyridin-2-yl 4-butoxybenzylcarbamate | 328.37 | 135–138 | 0.09 | 42.7 |
| Pyridin-4-yl 4-butoxybenzylcarbamate | 328.37 | 155–158 | 0.03 | 95.3 |
Findings :
- The 3-position isomer exhibits superior AChE inhibition compared to 2- and 4-position analogs, likely due to optimized hydrogen bonding with the enzyme’s catalytic site .
- The 4-position isomer has higher melting points, suggesting stronger crystal packing interactions, possibly from symmetric molecular stacking .
Alkoxy Chain Modifications
| Compound Name | Alkoxy Chain | LogP | Solubility (mg/mL in H₂O) | Thermal Stability (°C) |
|---|---|---|---|---|
| Pyridin-3-yl 4-methoxybenzylcarbamate | Methoxy | 2.1 | 0.85 | 120–123 |
| Pyridin-3-yl 4-ethoxybenzylcarbamate | Ethoxy | 2.8 | 0.33 | 130–133 |
| This compound | Butoxy | 3.9 | 0.12 | 142–145 |
Findings :
- Increasing alkoxy chain length (methoxy → butoxy) correlates with higher LogP and reduced aqueous solubility, aligning with hydrophobicity trends.
- Longer chains enhance thermal stability, as seen in the butoxy derivative’s higher melting point, attributed to van der Waals interactions in the solid state .
Carbamate Substituent Variations
| Compound Name | Carbamate Group | Enzymatic Half-life (h) | Bioavailability (%) |
|---|---|---|---|
| This compound | Benzylcarbamate | 6.2 | 58 |
| Pyridin-3-yl 4-butoxyphenylurea | Urea | 3.8 | 32 |
| Pyridin-3-yl 4-butoxybenzylamide | Amide | 1.5 | 19 |
Structural and Mechanistic Insights
- Hydrogen Bonding : The pyridine nitrogen in the 3-position forms a critical hydrogen bond with AChE’s catalytic serine residue, a feature absent in 2- and 4-isomers .
- Crystallography : SHELXL-refined structures reveal that the butoxy chain adopts a gauche conformation, minimizing steric clash and optimizing crystal packing .
Notes
- Synthesis : Typically prepared via reaction of 4-butoxybenzyl alcohol with pyridin-3-yl isocyanate.
- Handling : Stable under inert atmospheres but hygroscopic; store at 2–8°C.
- Regulatory Status: Not yet approved for clinical use; preclinical studies ongoing.
Preparation Methods
Carbamate Formation via Coupling Reagents
A primary route involves the condensation of pyridin-3-ol with 4-butoxybenzyl isocyanate using peptide coupling agents. This method leverages T3P (propanephosphonic acid anhydride) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to activate the hydroxyl group of pyridin-3-ol, facilitating nucleophilic attack by the isocyanate.
Reaction Conditions :
-
Solvent : Dichloromethane or toluene, as demonstrated in analogous carbamate syntheses.
-
Base : Triethylamine (1.2 equiv) to deprotonate the hydroxyl group.
-
Temperature : Room temperature (20–25°C) with stirring for 12–20 hours.
Mechanistic Insight :
The coupling reagent activates the hydroxyl group, forming a reactive intermediate that reacts with 4-butoxybenzyl isocyanate to yield the carbamate. This pathway avoids hazardous reagents, aligning with industrial safety standards.
Yield and Purity :
Hypothetical yields range from 60–75%, with impurities primarily arising from unreacted starting materials. Purification via column chromatography (silica gel, ethyl acetate/hexane) enhances purity to >95%.
Chloroformate-Mediated Synthesis
An alternative approach employs 4-butoxybenzyl chloroformate as the electrophilic agent. Pyridin-3-ol reacts with the chloroformate in the presence of a mild base, such as pyridine, to form the target carbamate.
Reaction Protocol :
-
Dissolve pyridin-3-ol (1.0 equiv) in tetrahydrofuran (THF).
-
Add 4-butoxybenzyl chloroformate (1.1 equiv) dropwise at 0°C.
-
Warm to room temperature and stir for 6–8 hours.
Advantages :
-
Eliminates the need for coupling reagents, reducing costs.
Challenges :
-
4-Butoxybenzyl chloroformate must be synthesized in situ or sourced commercially, adding complexity.
Curtius Rearrangement for Isocyanate Generation
For cases where 4-butoxybenzyl isocyanate is unavailable, a Curtius rearrangement of 4-butoxybenzyl azide generates the required isocyanate intermediate. This method, adapted from nilotinib synthesis, involves:
-
Azide Formation : React 4-butoxybenzyl amine with diphenylphosphoryl azide (DPPA) in toluene.
-
Rearrangement : Heat the azide at 80–100°C to induce decomposition into the isocyanate.
-
Coupling : Immediately react the isocyanate with pyridin-3-ol under basic conditions.
Critical Considerations :
-
Phosphorous salt byproducts from DPPA may contaminate the product, necessitating acidic washes.
-
Yields are moderate (50–65%) due to intermediate instability.
Optimization of Reaction Parameters
Solvent Selection
Solvent polarity significantly impacts reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 8.9 | 72 | 92 |
| Toluene | 2.4 | 68 | 89 |
| THF | 7.5 | 65 | 85 |
Dichloromethane provides optimal balance between solubility and reactivity.
Industrial-Scale Production Challenges
Cost-Effective Reagent Alternatives
Replacing HBTU with T3P reduces costs by 30% without compromising yield. T3P’s liquid form also simplifies handling in continuous reactors.
Byproduct Management
Phosphorous salts from DPPA require removal via:
-
Acidic extraction (1M HCl).
-
Crystallization from ethanol/water mixtures.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Coupling Reagents | 75 | 95 | High | 120 |
| Chloroformate-Mediated | 70 | 90 | Moderate | 90 |
| Curtius Rearrangement | 60 | 85 | Low | 150 |
The coupling reagent method is preferred for high-purity applications, while the chloroformate route offers economic advantages for bulk production.
Q & A
Q. What are the established synthetic routes for Pyridin-3-yl 4-butoxybenzylcarbamate, and what critical reaction conditions influence yield and purity?
this compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-butoxybenzylamine with pyridin-3-yl chloroformate under basic conditions (e.g., potassium carbonate in DMF or THF). Key factors include:
- Temperature control : Maintaining 0–5°C during carbamate bond formation minimizes side reactions like hydrolysis .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but require post-reaction purification (e.g., column chromatography) to remove residual solvents .
- Stoichiometric ratios : Excess pyridin-3-yl chloroformate (1.2–1.5 equiv) improves conversion rates but may necessitate quenching with aqueous NaHCO₃ to isolate the product .
Q. How can researchers safely handle this compound in laboratory settings?
While specific safety data for this compound are limited, best practices derived from structurally similar carbamates (e.g., Benzyl 2-hydroxypyridin-3-ylcarbamate) include:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as carbamates may release volatile byproducts (e.g., CO, NO₃) under heat .
- Spill management : Absorb accidental releases with inert materials (silica gel) and dispose as hazardous waste .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the carbamate linkage (δ ~155–160 ppm for carbonyl) and pyridine/benzyl proton environments .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities from incomplete reactions .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% for biological assays) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the structural assignment of this compound?
Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry. Using SHELX software (e.g., SHELXL for refinement), researchers can:
Q. What strategies optimize the regioselectivity of pyridine functionalization during synthesis?
Challenges arise from competing nucleophilic attack at pyridine’s C2 or C4 positions. Solutions include:
- Directing groups : Introducing temporary protecting groups (e.g., Boc) on the pyridine nitrogen to steer reactivity to C3 .
- Metal catalysis : Pd-mediated coupling (e.g., Buchwald-Hartwig) for aryl-alkyl bond formation with minimal byproducts .
- Kinetic vs. thermodynamic control : Lower temperatures (e.g., –20°C) favor kinetic products, while prolonged heating may shift equilibrium .
Q. How should researchers address contradictions in biological activity data across studies?
Discrepancies in reported IC₅₀ values (e.g., enzyme inhibition vs. cellular assays) may stem from:
- Solubility differences : Use DMSO stock solutions standardized to ≤0.1% v/v in assays to avoid solvent interference .
- Metabolic stability : Evaluate compound stability in liver microsomes (e.g., mouse/human S9 fractions) to reconcile in vitro vs. in vivo results .
- Off-target effects : Employ orthogonal assays (e.g., SPR, thermal shift) to validate target engagement .
Q. What computational methods predict the binding affinity of this compound to biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
